4-(Piridin-3-ilmetil)anilina

Descripción general

Descripción

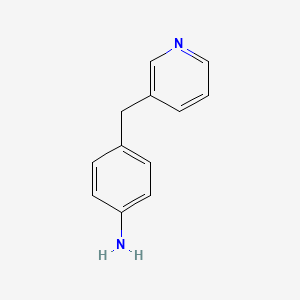

4-(Pyridin-3-ylmethyl)aniline is an organic compound that belongs to the class of phenylalkylamines. It consists of a pyridine ring attached to a benzene ring via a methylene bridge.

Aplicaciones Científicas De Investigación

4-(Pyridin-3-ylmethyl)aniline has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential anti-inflammatory and anticancer agents.

Material Science: This compound is utilized in the development of advanced materials, such as organic semiconductors and polymers.

Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.

Análisis Bioquímico

Biochemical Properties

4-(Pyridin-3-ylmethyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme leukotriene A-4 hydrolase, which is involved in the inflammatory response. The compound acts as an inhibitor of this enzyme, thereby modulating the production of leukotrienes, which are inflammatory mediators . Additionally, 4-(Pyridin-3-ylmethyl)aniline has been shown to interact with inorganic pyrophosphatase, an enzyme that hydrolyzes pyrophosphate to release energy .

Cellular Effects

The effects of 4-(Pyridin-3-ylmethyl)aniline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating immune response and inflammation . By inhibiting this pathway, 4-(Pyridin-3-ylmethyl)aniline can reduce the expression of pro-inflammatory genes, thereby exerting anti-inflammatory effects.

Molecular Mechanism

At the molecular level, 4-(Pyridin-3-ylmethyl)aniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with leukotriene A-4 hydrolase involves binding to the enzyme’s active site, thereby preventing the conversion of leukotriene A-4 to leukotriene B-4 . This inhibition results in decreased production of pro-inflammatory leukotrienes. Additionally, 4-(Pyridin-3-ylmethyl)aniline can modulate gene expression by affecting transcription factors such as NF-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Pyridin-3-ylmethyl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(Pyridin-3-ylmethyl)aniline remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory effects, with no significant loss of activity.

Dosage Effects in Animal Models

The effects of 4-(Pyridin-3-ylmethyl)aniline vary with different dosages in animal models. At low doses, the compound exhibits potent anti-inflammatory effects without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

4-(Pyridin-3-ylmethyl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound’s metabolism involves hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that can be excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, 4-(Pyridin-3-ylmethyl)aniline is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its activity and function. For example, its distribution in inflamed tissues can enhance its anti-inflammatory effects by targeting the site of inflammation.

Subcellular Localization

The subcellular localization of 4-(Pyridin-3-ylmethyl)aniline is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the cytoplasm or nucleus, where it can interact with transcription factors and other regulatory proteins. This localization is essential for modulating gene expression and cellular responses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-ylmethyl)aniline can be achieved through several methods:

Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated pyridine with an aniline derivative.

Reduction of Nitro Compounds: Another approach involves the reduction of a nitro-substituted precursor.

Industrial Production Methods

Industrial production methods for 4-(Pyridin-3-ylmethyl)aniline often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

4-(Pyridin-3-ylmethyl)aniline undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert nitro derivatives to amines using hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogenated pyridines, aniline derivatives, bases like potassium carbonate, solvents like DMF

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Functionalized pyridine derivatives

Mecanismo De Acción

The mechanism of action of 4-(Pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets:

Leukotriene A-4 Hydrolase Inhibition: This compound inhibits leukotriene A-4 hydrolase, an enzyme involved in the inflammatory response.

Aminopeptidase Activity: It may also exhibit aminopeptidase activity, which can counteract inflammation by inactivating certain neutrophil attractants.

Comparación Con Compuestos Similares

Similar Compounds

Aniline and Substituted Anilines: These compounds share the aniline core structure but differ in their substituents.

Phenylalkylamines: This class includes compounds with a phenyl group attached to an alkyl chain, similar to 4-(Pyridin-3-ylmethyl)aniline.

Uniqueness

4-(Pyridin-3-ylmethyl)aniline is unique due to its specific combination of a pyridine ring and aniline structure, which imparts distinct chemical and biological properties. Its ability to inhibit leukotriene A-4 hydrolase and exhibit aminopeptidase activity sets it apart from other similar compounds .

Actividad Biológica

4-(Pyridin-3-ylmethyl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of inflammation and enzyme inhibition. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

4-(Pyridin-3-ylmethyl)aniline, with the molecular formula CHN, consists of a pyridine ring linked to an aniline group through a methylene (-CH) bridge. This structure enhances its reactivity and versatility in organic synthesis. The compound appears as a light yellow crystalline solid and is soluble in various organic solvents.

Inhibition of Leukotriene A-4 Hydrolase

Research indicates that 4-(Pyridin-3-ylmethyl)aniline exhibits significant inhibitory effects on leukotriene A-4 hydrolase, a bifunctional zinc metalloenzyme involved in inflammatory pathways. This inhibition suggests potential therapeutic applications for the compound in treating inflammatory diseases. The binding affinity of 4-(Pyridin-3-ylmethyl)aniline to leukotriene A-4 hydrolase indicates its role as a promising therapeutic agent for modulating inflammatory responses.

Synthesis Methods

Several synthetic routes have been developed for producing 4-(Pyridin-3-ylmethyl)aniline, which are optimized for yield and purity. Common methods include:

- Condensation Reactions : Utilizing pyridine derivatives and aniline under acidic conditions.

- Reduction Reactions : Reducing corresponding nitro or carbonyl precursors to yield the desired aniline derivative.

These methods leverage advanced catalytic systems to enhance efficiency and selectivity in synthesis.

Comparative Analysis with Related Compounds

The biological activity of 4-(Pyridin-3-ylmethyl)aniline can be compared with structurally similar compounds. The following table summarizes key features of related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(Pyridin-2-ylmethyl)aniline | CHN | Similar structure but different pyridine position |

| N-(Pyridin-4-ylmethyl)aniline | CHN | Exhibits different reactivity patterns |

| 4-(Pyridin-2-ylmethyl)aniline | CHN | Variation in biological activity |

The unique positioning of the pyridine ring relative to the aniline group influences the electronic properties and reactivity patterns, which are critical for their interactions with biological targets.

Case Studies and Research Findings

A variety of studies have explored the biological implications of 4-(Pyridin-3-ylmethyl)aniline:

- Anti-inflammatory Effects : Inhibitory assays demonstrated that this compound can effectively reduce inflammation markers in vitro, suggesting its potential use in anti-inflammatory therapies.

- Enzyme Inhibition Profiles : Further studies have shown that 4-(Pyridin-3-ylmethyl)aniline exhibits selective inhibition against specific enzymes linked to disease pathways, providing insights into its mechanism of action .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyridine or aniline moieties can significantly alter the compound's potency against various biological targets, emphasizing the importance of structural optimization in drug design .

Propiedades

IUPAC Name |

4-(pyridin-3-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h1-7,9H,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZKXQHSXCNURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438864 | |

| Record name | 4-[(Pyridin-3-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85666-15-5 | |

| Record name | 4-[(Pyridin-3-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.